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Introduction and Therapeutic Rationale

Strychnine (Str), a monoterpene indole alkaloid derived from Strychnos nux-vomica L. seeds, has
demonstrated significant therapeutic potential despite its narrow therapeutic index. This compound has
traditionally been used in subcutaneous injections for treating conditions such as hemiplegia, amblyopia, and
various pain disorders. However, the conventional administration routes present substantial challenges,
including rapid peak blood concentration reached within fifteen minutes, pronounced systemic toxicity, and
dangerous side effects such as spinal cord excitation, tonic spasms, and potential respiratory muscle

paralysis. These limitations have severely restricted its clinical utility and patient safety. [1] [2]

The development of a transdermal drug delivery system (TDDS) for strychnine offers a promising
alternative that addresses these critical limitations. TDDS provides zero-order absorption kinetics, which
maintains stable plasma drug concentrations and minimizes the peak-trough fluctuations associated with
conventional administration methods. This characteristic is particularly advantageous for drugs with narrow
therapeutic indices like strychnine. Additionally, the transdermal route effectively bypasses hepatic first-pass
metabolism, reduces gastrointestinal discomfort, improves patient compliance through simplified

administration, and enables easy termination of treatment if adverse effects occur. The strategic
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implementation of TDDS for strychnine represents a significant advancement in harnessing its therapeutic

potential while mitigating its dangerous side effect profile. [3] [4] [5]

Formulation Strategies and Composition

lon-Pair Compounds

The ion-pair strategy has emerged as a particularly effective approach for enhancing the skin permeability
of strychnine. This method involves forming complexes between the strychnine molecule and various fatty
acids, which significantly alters its physicochemical properties without modifying its chemical structure or
pharmacological activity. Research has demonstrated that forming ion-pair compounds with homologous
fatty acids can dramatically improve transdermal flux, with permeation values reaching 2.2 to 8.4 times that
of unmodified strychnine. Among these complexes, Str-C10 (strychnine-decanoic acid ion-pair) has shown
exceptional performance, achieving the highest permeation flux of 42.79 + 19.86 pg/cm?/h. The formation of
these ion-pair compounds has been thoroughly confirmed through multiple analytical techniques, including
Fourier Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and

molecular simulation studies. [1]

The mechanism behind this enhanced permeability involves improved affinity for skin tissues. Molecular
simulation studies utilizing ceramide, cholesterol, and free fatty acids in equal molar ratios to represent
intercellular lipids have demonstrated that strychnine ion-pair compounds exhibit better compatibility with
both intercellular lipids and aqueous environments compared to unmodified strychnine. This enhanced
compatibility facilitates more efficient distribution from the delivery vehicle to the skin layers, ultimately
resulting in superior transdermal permeation. The strategic selection of fatty acid chain length plays a crucial
role in optimizing this effect, with C10 (decanoic acid) providing the ideal balance between lipophilicity and

hydrophilicity for skin permeation. [1]

Nanocarrier Systems

Advanced nanocarrier systems represent another promising approach for strychnine transdermal delivery.

Recent research has focused on developing strychnine-loaded transliposomes (STCN-TLs), which
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combine the advantages of liposomes and transfersomes to create highly deformable vesicles with enhanced
skin-penetrating capabilities. These specialized nanocarriers have demonstrated remarkable performance in
preclinical studies, showing a 2.5-fold increase in skin permeability compared to conventional strychnine
solutions. The unique structure of transliposomes, incorporating both phospholipids and edge-active
surfactants, allows them to deform and navigate through the complex lipid matrix of the stratum corneum

more effectively than traditional vesicular systems. [6]

The optimization of STCN-TL formulations typically employs a Box-Behnken design (BBD) approach,
systematically evaluating the influence of key composition variables on critical quality attributes. Through
this methodology, researchers have identified optimal formulation parameters that yield vesicles with ideal
characteristics for transdermal delivery: a vesicle size of approximately 101.5 + 2.14 nm, polydispersity
index of 0.218 + 0.12 (indicating excellent size homogeneity), and high entrapment efficiency of 81.74 +
1.43%. These optimized formulations have demonstrated superior dermatokinetic profiles, with significantly
increased Cskin max and AUCO0-8 values compared to conventional strychnine gels, highlighting their

potential for effective skin cancer treatment. [6]

Table 1: Comparison of Strychnine Formulation Strategies for Transdermal Delivery

Formulation . o Permeation
Composition Key Characteristics Best For
Type Enhancement
lon-pair Strychnine + Alters 2.2 to 8.4-fold Systemic
Compounds Fatty acids (C4- physicochemical increase; Str-C10 delivery,
C18) properties without shows highest flux controlled
structural (42.79 pg/cm2/h) release
modification
Transliposomes  Lipoid S100, VS: ~101.5 nm, PDI: 2.5-fold increase vs. Localized
Cholesterol, ~0.218, EE: ~81.74%  solution; Enhanced treatment,
Sodium cholate dermatokinetics skin cancer
therapy
Traditional Gel Polymer matrix Conventional semi- Baseline comparison  Reference
+ Strychnine solid formulation formulation

Table 2: Physicochemical Properties of Strychnine Ion-Pair Compounds with Different Fatty Acids
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lon-Pair Permeation Flux Saturated Solubility Log
Q24 (pglcm?)
Compound (ng/cm?lh) (ng/mL) KOIwW
Str 5.08 + 2.39 101.24 + 6579.5 + 426.6 1.18 +
50.95 0.01
Str-C4 8.18 £3.79 143.69 + 8435.9 £ 30.4 0.17 £
34.18 0.02
Str-C6 21.94 £10.84 475.17 8996.4 £ 92.5 0.61+
104.73 0.03
Str-C10 42.79 + 19.86 857.54 + 4262.6 +173.5 1.07 £
157.84 0.01
Str-C12 37.78 +13.72 789.88 + 3090.1 + 274.4 1.16 £
130.72 0.04
Str-C14 27.51 +5.85 568.48 + 1908.8 + 123.5 111+
112.79 0.02

Experimental Protocols

lon-Pair Compound Preparation Protocol

Objective: To prepare and characterize strychnine-fatty acid ion-pair compounds for enhanced transdermal

delivery.

Materials:

e Strychnine base (purity >98%)

e Homologous fatty acids (C4-C18)
e Methanol (HPLC grade)

e Phosphate buffer (pH 6.0)

e FTIR and NMR solvents

Procedure;
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e Ion-pair Formation:

o Dissolve 1 mmol strychnine and 1.2 mmol fatty acid in 50 mL methanol
o Stir the mixture at 40°C for 4 hours under reflux conditions

o Evaporate the solvent under reduced pressure at 50°C

o Recrystallize the resulting solid from ethanol

o Dry the crystals under vacuum for 24 hours

¢ Characterization:

o FTIR Analysis: Prepare KBr pellets and analyze between 4000-400 cm~2. Look for blue-shifted
C=0 stretching vibration (1722-1716 cm~1) and new COO- absorption band (1567-1556 cm™1)

o NMR Analysis: Dissolve samples in deuterated chloroform and analyze proton chemical shifts.
Key indicators include downfield shifts of H(16), H(17), H(18), H(20), and H(22)

o Solubility Determination: Add excess compound to phosphate buffer (pH 6.0), shake at 25°C
for 24 hours, filter, and analyze supernatant by HPLC

o Partition Coefficient: Measure octanol/water distribution using shake-flask method

Quality Control:

e Purity should exceed 95% by HPLC
e Consistent FTIR and NMR spectra across batches
¢ Reproducible solubility and partition coefficient values [1]

Transliposome Preparation Protocol

Objective: To prepare and characterize strychnine-loaded transliposomes for enhanced skin permeation.

Materials:

e Lipoid S100 (phospholipid)

e Cholesterol

e Sodium cholate

e Strychnine base

e Ethanol (analytical grade)

e Phosphate buffer saline (PBS, pH 7.4)

Procedure;

e Thin Film Hydration Method:
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o Dissolve Lipoid S100, cholesterol, sodium cholate, and strychnine in ethanol (10:4:2:1 molar
ratio)

o Evaporate organic solvent using rotary evaporator at 40°C to form thin lipid film

o Hydrate the film with PBS (pH 7.4) at 60°C for 1 hour with gentle agitation

o Sonicate the resulting multilamellar vesicles using probe sonicator (5 cycles of 5 minutes pulse
with 2 minutes rest at 100W)

o Extrude through polycarbonate membranes (200 nm, 400 nm sequentially) for size
homogenization

¢ Characterization:

o Vesicle Size and PDI: Analyze by dynamic light scattering (DLS)

o Entrapment Efficiency: Separate unentrapped drug using mini-column centrifugation method,
lyse vesicles with methanol, and analyze by HPLC

o Surface Morphology: Examine by transmission electron microscopy (TEM) after negative
staining

o In Vitro Release: Use Franz diffusion cells with dialysis membrane, sample at predetermined
intervals

Quality Control:

Vesicle size: 100-110 nm
PDI: <0.3

Entrapment efficiency: >80%
Sterility tested [6]

Enhancement Strategies and Permeation Protocols

Physical Enhancement Methods

Sonophoresis Protocol:
Objective: To enhance strychnine transdermal permeation using ultrasound energy.

Materials:

e Ultrasound device (therapeutic grade)
¢ Coupling gel (aqueous)
¢ Franz diffusion cell system
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e Porcine or nude mouse skin
Procedure:

e Skin Preparation:

o Use freshly excised porcine ear skin or nude mouse skin
o Remove subcutaneous fat carefully
o Mount skin between donor and receptor compartments of Franz cells

¢ Ultrasound Application:

o Apply strychnine formulation to donor compartment
o Apply ultrasound at optimal parameters:
= Frequency: 1 MHz or 3 MHz
= Intensity: 0.2 W/cm?2
= Duration: 10-15 minutes continuous mode
= Distance: 2-3 cm from skin surface
o Maintain receptor phase at 32°C with continuous stirring

e Post-Treatment Analysis:

o Sample receptor fluid at predetermined intervals
o Analyze strychnine content by HPLC
o Assess skin integrity post-treatment

Optimal Parameters:

e 1 MHz frequency with 0.2 W/cmz? intensity increases intradermal retention by 1.8x (porcine skin)

e 3 MHz frequency with 0.2 W/cm? intensity increases intradermal retention by 2.63x% (nude mouse
skin)

¢ Avoid thermal damage by monitoring temperature (<40°C) [7]

Chemical Enhancement Methods

Chemical Permeation Enhancers:

Various chemical enhancers can be incorporated into strychnine formulations to improve skin permeation:

e Fatty Acids: Used in ion-pair compounds as described previously
e Surfactants: Sodium cholate in transliposomes (0.5-2% w/v)
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e Ethanol: In ethosomal formulations (20-40% v/v)
o Terpenes: Natural enhancers like limonene, menthol (1-5% v/v)

Formulation Considerations:

¢ Maintain enhancer concentration below irritation threshold
e Conduct skin irritation studies for all final formulations
e Consider synergistic effects of multiple enhancers [5]

Analytical Methods and Assessment Protocols

In Vitro Permeation Studies

Objective: To evaluate the transdermal permeation performance of strychnine formulations.

Materials:

Franz diffusion cells (effective diffusion area: 0.64-1.77 cm?)
Excised skin (porcine, rat, or human)

Receptor medium (PBS with preservatives)
HPLC system with UV detector

Procedure:

o Experimental Setup:

[e]

Mount skin between donor and receptor compartments

Ensure proper occlusion and no air bubbles

Maintain receptor phase at 32+1°C with continuous stirring

Apply formulation to donor compartment (equivalent to 1-2 mg strychnine)

[e]

o

(e]

e Sampling and Analysis:

o Withdraw samples (200-300 pL) from receptor compartment at predetermined intervals (0.5, 1,
2,4,6, 8,12, 24 hours)

o Replace with fresh receptor medium after each sampling

o Analyze samples by HPLC (UV detection at 254 nm)

o Calculate cumulative permeation and flux
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¢ Data Analysis:

[e]

Plot cumulative amount permeated per unit area versus time
Calculate steady-state flux from linear portion of curve

o

(e]

Determine lag time by extrapolating linear portion to time axis
Calculate permeability coefficient

[¢]

Acceptance Criteria:

e Linear regression coefficient >0.98 for steady-state region
e Skin integrity confirmed by visual inspection and barrier function tests [1] [6]

Dermatokinetics and Skin Retention

Objective: To determine strychnine concentration in different skin layers.
Procedure:

o Skin Processing:

[¢]

After permeation study, remove skin from Franz cell
Clean skin surface gently with cotton swab and mild solvent

[e]

o

Separate epidermis from dermis using heat separation method (60°C for 45 seconds)
Homogenize each skin layer separately in PBS

(e]

o Extraction and Analysis:

o Extract strychnine from homogenates using methanol
o Centrifuge at 10,000 rpm for 10 minutes
o Analyze supernatant by HPLC-MS/MS for sensitive detection

¢ Data Interpretation:

o Calculate Cskin max and AUCO-8 for each skin layer
o Compare formulation performance using dermatokinetic parameters [6]

Table 3: Analytical Methods for Strychnine Quantification and Characterization
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Analysis Type

Method

Conditions

Key Parameters

HPLC
Quantification

Vesicle

Characterization

Skin Permeation

Skin Retention

Visualization and Experimental Workflow

Reverse-phase
C18 column

Dynamic Light
Scattering

Franz diffusion
cell

HPLC-MS/MS

Mobile phase: Acetonitrile: buffer

(70:30), Flow: 1.0 mL/min,
Detection: 254 nm

Temperature: 25°C, Angle: 90°

Receptor: PBS pH 7.4,
Temperature: 32°C

ESI positive mode, MRM
transition

Retention time: ~6.5 min,
LOD: 0.1 pg/mL

Vesicle size, PDI, Zeta
potential

Flux (J), Lag time (Tlag),
Permeability coefficient

(P)

Cskin max, AUCO0-8,
epidermal vs. dermal
distribution

The following diagram illustrates the comprehensive development workflow for strychnine transdermal drug

delivery systems, integrating formulation strategies, characterization methods, and enhancement techniques:
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Diagram 1: Comprehensive workflow for the development of strychnine transdermal drug delivery systems,

integrating formulation strategies, characterization methods, permeation assessment, and enhancement

techniques.
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Conclusion and Future Perspectives

The development of effective strychnine transdermal delivery systems represents a significant
advancement in harnessing the therapeutic potential of this powerful alkaloid while minimizing its
substantial toxicity risks. The application notes and protocols detailed in this document provide researchers
with comprehensive methodologies for formulating, characterizing, and evaluating strychnine TDDS. The
ion-pair strategy and nanocarrier approaches have demonstrated remarkable success in enhancing skin

permeation while maintaining pharmacological activity.

Future research directions should focus on advanced delivery technologies, including microneedle-assisted
delivery, electroporation techniques, and smart polymer systems that respond to physiological stimuli.
Additionally, comprehensive toxicological assessments and clinical validation studies are essential next
steps for translating these promising laboratory findings into clinically viable therapeutic products. The
integration of quality-by-design principles and advanced manufacturing technologies will further enhance
the reproducibility and scalability of strychnine TDDS, ultimately expanding treatment options for

conditions where strychnine's unique pharmacological properties offer therapeutic benefits.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Transdermal Drug Delivery System]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b3319986#strychnine-phosphate-transdermal-drug-delivery-

system]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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